An In-depth Technical Guide to Phenyl N-(3,4-dichlorophenyl)carbamate
An In-depth Technical Guide to Phenyl N-(3,4-dichlorophenyl)carbamate
Abstract
Phenyl N-(3,4-dichlorophenyl)carbamate is a distinct chemical entity within the broader class of carbamates, characterized by a 3,4-dichlorophenyl moiety. While comprehensive experimental data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information and provides expert analysis based on structurally related compounds. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, plausible synthetic routes, potential biological activities, and analytical considerations. By drawing parallels with analogous structures, this guide aims to equip scientists with the necessary knowledge to safely handle, characterize, and explore the potential applications of Phenyl N-(3,4-dichlorophenyl)carbamate.
Introduction and Molecular Overview
Phenyl N-(3,4-dichlorophenyl)carbamate, identified by the CAS Number 57148-27-3, is a member of the carbamate family of organic compounds.[1] Carbamates are esters of carbamic acid and are recognized for their diverse biological activities and applications, ranging from agrochemicals to pharmaceuticals.[2][3] The structure of Phenyl N-(3,4-dichlorophenyl)carbamate incorporates a phenyl group and a 3,4-dichlorinated phenyl ring linked by a carbamate bridge. This dichlorophenyl substitution is a critical feature, often influencing the compound's biological efficacy and physicochemical properties.[4]
While its 3,5-dichloro isomer is a known precursor for creating chiral stationary phases used in chromatography, the specific applications of the 3,4-dichloro isomer are not as well-documented.[5] This guide will provide a detailed examination of its known chemical properties and offer insights into potential areas of investigation.
Chemical Structure and Identification
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IUPAC Name: phenyl N-(3,4-dichlorophenyl)carbamate[6]
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CAS Number: 57148-27-3[1]
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Molecular Formula: C₁₃H₉Cl₂NO₂[6]
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Molecular Weight: 282.13 g/mol [7]
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InChI: InChI=1S/C13H9Cl2NO2/c14-11-7-6-9(8-12(11)15)16-13(17)18-10-4-2-1-3-5-10/h1-8H,(H,16,17)[6]
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SMILES: C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl[6]
Physicochemical Properties
| Property | Value (Phenyl Carbamate) | Reference |
| Molecular Formula | C₇H₇NO₂ | [8] |
| Molecular Weight | 137.14 g/mol | [8] |
| Melting Point | 149-152 °C | [5] |
| Boiling Point | 278.9 °C (at 760 mmHg) | [5] |
| Water Solubility | Soluble | [5] |
| Physical State | Off-white solid | [8] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for Phenyl N-(3,4-dichlorophenyl)carbamate is not published, plausible synthetic routes can be designed based on established carbamate chemistry. Two primary methods are proposed, each with its own set of advantages and considerations.
Proposed Synthetic Pathways
The two most likely pathways for the synthesis of Phenyl N-(3,4-dichlorophenyl)carbamate are:
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Reaction of 3,4-dichloroaniline with phenyl chloroformate: This is a common and direct method for forming the carbamate linkage. The nucleophilic amine of 3,4-dichloroaniline attacks the electrophilic carbonyl carbon of phenyl chloroformate.[9]
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Reaction of phenol with 3,4-dichlorophenyl isocyanate: This pathway involves the reaction of a phenol with an isocyanate, another standard method for carbamate synthesis.[5]
The choice between these two routes may depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.
Caption: Plausible synthetic routes for Phenyl N-(3,4-dichlorophenyl)carbamate.
Experimental Protocol: Synthesis via Phenyl Chloroformate
This protocol is a general procedure and should be optimized for the specific reaction.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichloroaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
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Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add phenyl chloroformate (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred solution over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Analytical and Spectroscopic Characterization
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Mass Spectrometry: Predicted mass spectrometry data suggests the following adducts and their collision cross-sections, which can be valuable for identification in LC-MS analysis.[6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 282.00832 | 157.5 |
| [M+Na]⁺ | 303.99026 | 166.9 |
| [M-H]⁻ | 279.99376 | 163.9 |
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the carbamate group (around 3300 cm⁻¹), the C=O stretching of the carbonyl group (around 1700-1730 cm⁻¹), and C-Cl stretching in the aromatic region. A study on the related compound 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate provides a reference for the vibrational modes of the 3,4-dichlorophenylcarbamoyl moiety.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the phenyl and the 3,4-dichlorophenyl rings, as well as a signal for the N-H proton of the carbamate. The integration and splitting patterns of the aromatic signals will be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate and the various aromatic carbons.
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Potential Biological Activity and Mechanism of Action
The biological activity of Phenyl N-(3,4-dichlorophenyl)carbamate has not been specifically reported. However, the carbamate functional group is a well-known pharmacophore and toxophore.
Carbamates as Cholinesterase Inhibitors
Many carbamates function as insecticides by inhibiting the enzyme acetylcholinesterase (AChE).[5] This inhibition is typically reversible and leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and in high doses, death of the target organism.[5] It is plausible that Phenyl N-(3,4-dichlorophenyl)carbamate could exhibit similar activity.
Caption: General mechanism of acetylcholinesterase inhibition by carbamates.
Potential as an Agrochemical
The 3,4-dichlorophenyl moiety is present in several herbicides and fungicides. For instance, the herbicide Propanil is N-(3,4-dichlorophenyl)propanamide.[11] Studies on other N-aryl carbamates have demonstrated their potential as fungicidal agents.[3] This suggests that Phenyl N-(3,4-dichlorophenyl)carbamate could be investigated for its potential herbicidal or fungicidal properties. Research on related 3,4-dichlorocinnamanilides has shown antibacterial activity, indicating another potential avenue for investigation.[4]
Safety and Handling
No specific Safety Data Sheet (SDS) for Phenyl N-(3,4-dichlorophenyl)carbamate is publicly available. Therefore, a conservative approach to handling is essential, based on the known hazards of related compounds.
Hazard Assessment
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Toxicity: Carbamates as a class can be toxic, primarily through cholinesterase inhibition.[12] Dichlorinated aromatic compounds can also present health hazards. Therefore, Phenyl N-(3,4-dichlorophenyl)carbamate should be treated as a potentially toxic substance.
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Irritation: Related compounds are known to cause skin and eye irritation.[13]
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Environmental Hazards: Some chlorinated carbamates are very toxic to aquatic life.[13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[12]
-
First Aid:
Conclusion
Phenyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with limited directly available experimental data. This guide has provided a comprehensive overview based on its chemical structure and by drawing parallels with related compounds. The plausible synthetic routes, potential for biological activity as a cholinesterase inhibitor or agrochemical, and necessary safety precautions have been outlined. Further experimental investigation is required to fully elucidate the chemical properties and potential applications of this compound. This document serves as a foundational resource to guide such future research.
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